3-Fluoropyridine-4-sulfonamide
Description
The Significance of Fluorine in Organic and Medicinal Chemistry Research
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. bohrium.comtandfonline.com This has led to the widespread use of fluorination as a strategy in the design of new pharmaceuticals and functional materials. omicsonline.orgnih.gov In fact, a significant portion of currently marketed drugs contain at least one fluorine atom. acs.org
Fluorine is the most electronegative element, and its presence in a molecule exerts a strong electron-withdrawing inductive effect. tandfonline.com This can significantly influence the acidity or basicity of nearby functional groups, which in turn can affect a molecule's pharmacokinetic properties and binding affinity for a biological target. bohrium.com The carbon-fluorine (C-F) bond is highly polarized, with a partial negative charge on the fluorine atom and a partial positive charge on the carbon atom. beilstein-journals.org This polarity can lead to significant dipole-dipole and charge-dipole interactions that influence molecular conformation. beilstein-journals.org
Furthermore, the C-F bond possesses a low-lying antibonding orbital (σ*), which can accept electron density from neighboring donor orbitals. beilstein-journals.org This phenomenon, known as hyperconjugation, is a key stereoelectronic effect that can dictate the preferred three-dimensional arrangement of atoms in a molecule. beilstein-journals.orgwikipedia.org These electronic and stereoelectronic effects are powerful tools for fine-tuning the properties of organic molecules. beilstein-journals.org
| Element | Van der Waals Radius (Å) | Pauling Electronegativity |
| Hydrogen (H) | 1.20 | 2.20 |
| Carbon (C) | 1.70 | 2.55 |
| Nitrogen (N) | 1.55 | 3.04 |
| Oxygen (O) | 1.52 | 3.44 |
| Fluorine (F) | 1.47 | 3.98 |
This table provides a comparison of the van der Waals radii and Pauling electronegativity for several key elements, highlighting the unique properties of fluorine.
Pyridine (B92270) Scaffold as a Privileged Structure in Chemical Science
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgmdpi.com This designation stems from its frequent appearance in a wide array of biologically active compounds, including numerous FDA-approved drugs. rsc.orgrsc.org
The pyridine nucleus serves as a versatile building block in organic synthesis. numberanalytics.comnih.gov Its electronic properties, characterized by a π-deficient aromatic system due to the electronegative nitrogen atom, make it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.govmdpi.com A wide variety of synthetic methodologies have been developed to construct and functionalize pyridine rings, including traditional condensation reactions and modern transition-metal-catalyzed cross-coupling and cyclization procedures. bohrium.comresearchgate.net These advanced synthetic techniques provide access to a diverse range of complex pyridine derivatives for various applications. numberanalytics.com
The pyridine scaffold is a key component in over 7,000 drug molecules of medicinal importance. rsc.org Its presence can significantly impact the pharmacological profile of a drug. dovepress.com Pyridine-containing compounds have demonstrated a broad spectrum of therapeutic activities. i-scholar.inmdpi.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, and its basicity can be modulated to improve solubility and pharmacokinetic properties. nih.govi-scholar.in
Sulfonamide Moiety in Contemporary Chemical Biology
The sulfonamide functional group (-SO₂NH-) is another critical pharmacophore in drug discovery. bohrium.comresearchgate.net Since the discovery of the first sulfonamide antibacterial agents, this moiety has been incorporated into a vast number of drugs with diverse therapeutic applications. bohrium.comekb.eg
Sulfonamides are known for their ability to act as bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties and can often be interchanged in a drug molecule without loss of biological activity. researchgate.net They are effective hydrogen bond donors and acceptors and can participate in crucial interactions with biological macromolecules. researchgate.net The sulfonamide group is found in drugs targeting a wide range of diseases, acting as inhibitors of enzymes such as carbonic anhydrase. bohrium.comnih.gov The versatility and favorable properties of the sulfonamide moiety continue to make it a valuable component in the design of new therapeutic agents. bohrium.com
| Structural Motif | Key Properties | Significance in Research |
| Fluorine | High electronegativity, small steric footprint | Modulates electronic properties, enhances metabolic stability, influences conformation. bohrium.comtandfonline.com |
| Pyridine Ring | Privileged scaffold, versatile synthetic handle | Core component of numerous drugs, tunable electronic and solubility properties. rsc.orgrsc.orgnih.gov |
| Sulfonamide Group | Bioisostere of carboxylic acids, hydrogen bonding capabilities | Important pharmacophore in a wide range of therapeutic agents. bohrium.comresearchgate.net |
This interactive table summarizes the key features and research significance of the fluorine atom, pyridine ring, and sulfonamide group.
Role of Sulfonamides in Modulating Biological Interactions
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, initially famed for its role in the first generation of antimicrobial "sulfa drugs". ajchem-b.comresearchgate.netajchem-b.com Its importance extends far beyond antibacterial action, with the group being present in drugs for a wide array of conditions, including hypertension, diabetes, and cancer. ekb.egajchem-b.com The sulfonamide moiety is a versatile modulator of biological interactions due to several key features:
Enzyme Inhibition: Sulfonamides are particularly effective as enzyme inhibitors. A primary example is their ability to inhibit carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. ekb.egresearchgate.net This inhibitory action is the basis for treatments for glaucoma and certain types of cancer. researchgate.net They also act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS) in bacteria, which is the mechanism behind their antimicrobial effects. ekb.eg
Bioisosterism: The sulfonamide group can act as a bioisostere for other functional groups, notably the carboxylic acid group. researchgate.net This substitution can maintain or improve biological activity while altering physicochemical properties like acidity and metabolic stability. Replacing an amide group in a peptide backbone with a sulfonamide can also increase metabolic stability. researchgate.net
Hydrogen Bonding: The N-H and S=O groups of the sulfonamide moiety are excellent hydrogen bond donors and acceptors, respectively. This allows them to form strong, directional interactions with amino acid residues in the active sites of proteins and enzymes, contributing to high-affinity binding. ekb.eg
Design Principles for Sulfonamide-Containing Chemical Probes
Chemical probes are small molecules used to study biological systems, often by interacting with a specific protein target. The design of effective probes is a multi-faceted process where target affinity and selectivity are paramount. researchgate.net When incorporating a sulfonamide group into a chemical probe, several design principles are considered:
Target Engagement and Selectivity: The probe must bind to its intended target with high affinity and selectivity to avoid off-target effects that could confound experimental results. The sulfonamide group can be tailored to interact with specific residues in a target's binding pocket, as seen in the design of selective carbonic anhydrase inhibitors. nih.govmdpi.com
Physicochemical Properties: Probes must possess adequate solubility and cell permeability to reach their target within a complex biological system. researchgate.net The sulfonamide group can be modified to tune these properties. Good pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) are crucial for in vivo applications. nih.gov
Incorporation of Reporter Groups: For applications like fluorescent imaging or affinity purification, the probe must contain a reporter tag (e.g., a fluorophore, biotin). This tag is often attached via a linker to the core scaffold. Sulfonamide-containing naphthalimides, for example, have been developed as fluorescent probes for imaging in tumor cells. mdpi.com The design must ensure that the reporter group does not interfere with the probe's binding to its target.
Synthetic Accessibility: The synthesis of the probe should be efficient and economically viable. researchgate.net The reactivity of sulfonyl chlorides with amines provides a straightforward and widely used method for creating sulfonamide linkages, facilitating the modular construction of chemical probes. ekb.egsmolecule.com
Conceptual Framework for Investigating 3-Fluoropyridine-4-sulfonamide
While extensive research on this compound is not widely published, a conceptual framework for its investigation can be established based on the known chemistry of its constituent parts and related compounds.
Synthesis and Chemical Properties: this compound would typically be synthesized from its precursor, 3-fluoropyridine-4-sulfonyl chloride. smolecule.com The sulfonyl chloride group is highly reactive and readily undergoes nucleophilic substitution with an amine source, such as ammonia, to form the corresponding sulfonamide. smolecule.com
The presence of the fluorine atom at the 3-position is expected to influence the electronic properties of the pyridine ring and the acidity of the sulfonamide N-H proton due to its strong electron-withdrawing nature. smolecule.com This can affect the molecule's binding characteristics and reactivity. The study of the metallation of 3-fluoropyridine (B146971) has shown that the fluorine atom directs reactivity, which could be relevant for further functionalization of the molecule. researchgate.net
The table below outlines some of the key chemical properties of this compound and its immediate precursor, 3-Fluoropyridine.
| Property | This compound | 3-Fluoropyridine |
|---|---|---|
| Molecular Formula | C₅H₅FN₂O₂S nih.gov | C₅H₄FN chemicalbook.com |
| Molecular Weight | 176.17 g/mol chembk.com | 97.09 g/mol chemicalbook.com |
| Appearance | Data not available (likely solid) | Clear, colorless to yellow liquid chemicalbook.com |
| Boiling Point | Data not available | 107-108 °C chemicalbook.com |
| Synthesis Precursor | 3-Fluoropyridine-4-sulfonyl chloride | 3-Chloropyridine chemicalbook.com |
Potential Research Applications: Given the established biological activities of related pyridine sulfonamides, this compound is a candidate for several areas of academic investigation:
Enzyme Inhibition Studies: Pyridine sulfonamides are known inhibitors of carbonic anhydrases (CAs), with some showing selectivity for cancer-associated isoforms like hCA IX and hCA XII. nih.govmdpi.com A primary research avenue would be to screen this compound for inhibitory activity against a panel of CA isoforms. The 3-fluoro substituent could confer unique selectivity or potency compared to non-fluorinated or isomeric analogues.
Antibacterial Agent Development: The sulfonamide core is a classic antibacterial pharmacophore. ekb.eg Research could explore the minimum inhibitory concentration (MIC) of this compound against various Gram-positive and Gram-negative bacterial strains to determine its potential as an antimicrobial agent. ekb.eg Fluorinated pyridine derivatives have previously shown promising antimicrobial activity. researchgate.net
Chemical Probe and Fragment-Based Drug Design: As a relatively small and functionalized molecule, this compound could serve as a fragment or building block in fragment-based drug discovery campaigns. Its potential to form hydrogen bonds and the presence of the synthetically versatile pyridine ring make it an attractive starting point for developing more complex and potent inhibitors for various targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoropyridine-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSDYBNAYYOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis: 3-Fluoropyridine-4-sulfonyl Chloride and Fluoride
The generation of 3-fluoropyridine-4-sulfonyl chloride and fluoride serves as the foundational step for the ultimate synthesis of the target sulfonamide. The approaches to these precursors can be categorized into direct electrophilic substitution methods and multi-step synthetic sequences.
Chlorosulfonation Strategies for Pyridine (B92270) Derivatives
Chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring. However, the application of this reaction to pyridine and its derivatives is complicated by the electronic nature of the pyridine ring. The ring nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the C-3 and C-5 positions.
Direct reaction of 3-fluoropyridine (B146971) with chlorosulfonic acid is a theoretically considered pathway for the synthesis of 3-fluoropyridine-4-sulfonyl chloride. In a typical electrophilic aromatic substitution, the fluorine atom at the C-3 position would act as an ortho-, para-director. However, the powerful deactivating and meta-directing effect of the pyridine nitrogen atom generally overrides the directing effect of the halogen.
Electrophilic attack on the pyridine ring is most likely to occur at the C-3 or C-5 position, as this avoids the formation of a highly unstable cationic intermediate with the positive charge on the electronegative nitrogen atom. Therefore, direct chlorosulfonation of 3-fluoropyridine is not expected to yield the desired 4-sulfonyl chloride isomer in significant quantities. The primary products would likely be 3-fluoropyridine-5-sulfonyl chloride or other isomers. The harsh conditions often required for such reactions can also lead to side reactions and low yields.
A plausible, though not directly documented, multi-step alternative would involve starting with a pre-functionalized pyridine, such as 3-fluoro-4-aminopyridine. The amino group can be converted to a diazonium salt, which can then undergo a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and chloride source to yield the desired 3-fluoropyridine-4-sulfonyl chloride.
Another approach to forming a sulfonyl chloride is through initial sulfonation with sulfur trioxide (SO₃) or fuming sulfuric acid to form a sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.
The sulfonation of pyridine itself requires high temperatures (220-270°C) and the presence of a mercury catalyst to yield pyridine-3-sulfonic acid. Applying this to 3-fluoropyridine would face the same regioselectivity challenges as direct chlorosulfonation, with the C-4 position being an unlikely site for electrophilic attack.
Should 3-fluoropyridine-4-sulfonic acid be obtainable through an alternative route (e.g., from 3-fluoro-4-aminopyridine), its conversion to the sulfonyl chloride is more straightforward. The reaction with thionyl chloride or phosphorus pentachloride is a standard method for this transformation. For instance, the synthesis of pyridine-3-sulfonyl chloride is achieved by reacting pyridine-3-sulfonic acid with phosphorus pentachloride.
Table 1: Reagents for Conversion of Sulfonic Acids to Sulfonyl Chlorides
| Reagent | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF |
| Phosphorus Pentachloride (PCl₅) | Heating, can be used with or without a solvent |
| Phosphorus Oxychloride (POCl₃) | Often used in conjunction with PCl₅ |
Fluorination Methods for Sulfonyl Halides
The synthesis of 3-fluoropyridine-4-sulfonyl fluoride can be approached either by halogen exchange from the corresponding sulfonyl chloride or through direct fluorination methods.
The conversion of a sulfonyl chloride to a sulfonyl fluoride is a well-established transformation, often referred to as a halogen exchange (Halex) reaction. This is typically achieved using a fluoride salt, such as potassium fluoride (KF). The reaction is driven by the formation of a more stable salt (e.g., KCl) and the high nucleophilicity of the fluoride ion in polar aprotic solvents.
This method's success is contingent on the availability of the starting 3-fluoropyridine-4-sulfonyl chloride. If the sulfonyl chloride can be synthesized, its conversion to the sulfonyl fluoride would likely proceed under standard Halex conditions.
Table 2: Common Fluorinating Agents for Sulfonyl Chloride to Sulfonyl Fluoride Conversion
| Fluorinating Agent | Solvent | Typical Temperature |
| Potassium Fluoride (KF) | Acetonitrile, DMSO, Sulfolane | Room Temperature to 150°C |
| Cesium Fluoride (CsF) | Acetonitrile, DMF | Room Temperature |
| Sulfur Tetrafluoride (SF₄) | - | High Temperature & Pressure |
| (Diethylamino)sulfur Trifluoride (DAST) | Inert Solvents (e.g., CH₂Cl₂) | Low Temperature |
Direct fluorination methods to obtain sulfonyl fluorides from other functional groups are known but are less common for pyridine systems. These methods often involve harsh reagents and can lack selectivity. Direct fluorosulfonylation of an aromatic ring is a challenging transformation. While there are modern methods for the synthesis of aryl sulfonyl fluorides from precursors like boronic acids or diazonium salts, direct C-H fluorosulfonylation is not a widely practiced method, especially on deactivated heterocyclic systems like pyridine.
Given the electronic properties of the 3-fluoropyridine ring, a direct and regioselective introduction of a sulfonyl fluoride group at the C-4 position is highly improbable. Synthetic chemists would almost certainly resort to a multi-step pathway that builds the desired substitution pattern through more reliable and selective reactions.
Synthesis of 3-Fluoropyridine-4-sulfonamide via Nucleophilic Pathways
The synthesis of this compound and related structures often relies on nucleophilic pathways, leveraging the reactivity of the pyridine ring and the sulfonyl group. These methods include direct nucleophilic substitution to form the sulfonamide bond and multi-step routes starting from functionalized pyridine precursors.
Nucleophilic Substitution Reactions with Amine Nucleophiles
The formation of a sulfonamide bond typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this would involve the reaction of 3-fluoropyridine-4-sulfonyl chloride with ammonia or an appropriate amine. The general reaction is a well-established method for creating aryl sulfonamides. nih.gov The process is generally straightforward, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.
General Synthesis of Pyridine Sulfonamides:
| Reactant 1 | Reactant 2 | Product |
|---|
A typical procedure involves dissolving the sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) and adding the amine. The reaction is often stirred at room temperature until completion. chemicalbook.com
The kinetics of sulfonamide formation are influenced by several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonyl chloride, solvent, and temperature. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the activating effect of the fluorine atom in nucleophilic aromatic substitution (SNAr) on the pyridine ring. nih.govacs.org While this applies to substitution on the ring itself, the electronic effects of the fluorine substituent also influence the reactivity of the sulfonyl chloride group.
Yield optimization often involves controlling the reaction conditions. For instance, in the synthesis of sulfinamides from sulfonyl chlorides, a related reaction, temperature was found to be a critical parameter. A reaction conducted at -20 °C resulted in a significant amount of the sulfonamide byproduct, while a reaction at 25 °C gave a slightly lower yield than at 0 °C. nih.gov The choice of solvent can also be crucial; poor yields were observed in solvents like acetonitrile, THF, and EtOAc for certain reactions. nih.gov For the synthesis of pyridine-3-sulfonamide (B1584339) from its corresponding sulfonyl chloride, yields of 71% to 91% have been reported using ammonia in different solvent systems. chemicalbook.com
Table 1: Conditions for Pyridine-3-sulfonamide Synthesis
| Amine Source | Solvent | Reaction Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Ammonia in dioxane | Tetrahydrofuran | 1 hour | Room Temp. | 71% | chemicalbook.com |
The mechanism of nucleophilic attack by an amine on a sulfonyl chloride proceeds via a tetrahedral intermediate. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.
Computational studies on the hydrolysis of N-sulfinylaniline (Ph-N=S=O), a related NSO-containing compound, suggest that the nucleophilic attack of water occurs on the sulfur atom. The activation barriers for this hydrolysis decrease as the positive charge on the sulfur atom increases. researchgate.net This principle can be extended to the aminolysis of sulfonyl chlorides, where a more electron-deficient sulfur center, influenced by the electronegative fluorine on the pyridine ring, would be more susceptible to nucleophilic attack by an amine. The reaction is facilitated by the amine's ability to donate its lone pair of electrons to the sulfur atom, initiating the substitution process.
Multi-step Synthetic Routes from Fluoropyridine Precursors
Multi-step syntheses are often necessary to introduce the required functionalities onto the pyridine ring before forming the final sulfonamide. This can involve building the fluoropyridine core first, followed by the introduction and modification of the sulfur-containing group.
A relevant synthetic route involves the preparation of sulfonamides starting from 3-fluoro-4-morpholinoaniline, which serves as a precursor. This aniline derivative can be synthesized via a nucleophilic aromatic substitution reaction between 1,2-difluoro-4-nitrobenzene and morpholine, followed by the reduction of the nitro group. researchgate.net The resulting 3-fluoro-4-morpholinoaniline can then be reacted with various aryl sulfonyl chlorides to yield the corresponding sulfonamides. researchgate.net This method is particularly useful for creating a library of related sulfonamide compounds by varying the aryl sulfonyl chloride reactant.
Table 2: Synthesis of Sulfonamides from 3-fluoro-4-morpholinoaniline
| Aryl Sulfonyl Chloride | Product |
|---|---|
| Benzenesulfonyl chloride | N-(3-fluoro-4-morpholinophenyl)benzenesulfonamide |
| 4-Methylbenzenesulfonyl chloride | N-(3-fluoro-4-morpholinophenyl)-4-methylbenzenesulfonamide |
This approach highlights the utility of building complex molecules by coupling prefabricated, functionalized fragments.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful "click chemistry" reaction used to form 1,2,3-triazole rings. nih.govresearchgate.net This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govwikipedia.org It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole. acs.orgnih.gov
While not a direct method for synthesizing the sulfonamide group itself, CuAAC can be employed to synthesize more complex molecules that incorporate a pyridine sulfonamide moiety. For example, a pyridine sulfonamide containing an azide group could be coupled with an alkyne-containing molecule, or vice versa. This strategy allows for the modular assembly of complex drug-like molecules where the pyridine sulfonamide acts as a key building block. The Cu(I) catalyst accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction, which often requires high temperatures and produces a mixture of regioisomers. wikipedia.orgacs.org
Radiolabeling Strategies for Fluorinated Pyridine Derivatives
The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into pyridine rings is a key strategy for the development of tracers for Positron Emission Tomography (PET). The electron-rich nature of the pyridine ring, however, makes nucleophilic radiofluorination challenging, especially at the meta position.
Synthesis of 3-[¹⁸F]Fluoro-4-aminopyridine
3-[¹⁸F]Fluoro-4-aminopyridine is a significant radiotracer candidate for imaging demyelination in neurological disorders. Its synthesis is complicated by the meta-position of the fluorine substituent. Several methods have been developed to overcome this challenge.
An efficient, fully automated method for the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine utilizes the Yamada-Curtius rearrangement. nih.govnih.gov This one-pot reaction provides the desired product with a moderate radiochemical yield and high specific activity within a 90-minute synthesis time. nih.govnih.gov
The synthesis begins with the fluorination of methyl 3-nitroisonicotinate using [¹⁸F]KF/Kryptofix 2.2.2. nih.gov The reaction of the resulting intermediate, 3-[¹⁸F]fluoroisonicotinic acid, with diphenylphosphoryl azide (DPPA) at 130°C in the presence of triethylamine, triggers the Yamada-Curtius rearrangement to yield 3-[¹⁸F]fluoro-4-aminopyridine. nih.gov This method has been shown to be robust, with successful radiolabeling achieved at multiple institutions. nih.gov
Table 1: Reaction Conditions and Yields for the Synthesis of 3-[¹⁸F]Fluoro-4-aminopyridine via Yamada-Curtius Rearrangement
| Parameter | Value |
| Precursor | Methyl 3-nitroisonicotinate |
| Fluorinating Agent | [¹⁸F]KF/Kryptofix 2.2.2 |
| Rearrangement Reagent | Diphenylphosphoryl azide (DPPA) |
| Temperature | 130°C |
| Synthesis Time | 90 minutes |
| Overall Radiochemical Yield | 5-15% (uncorrected) |
| Radiochemical Purity | >98% |
| Specific Activity | 37 to 148 GBq/µmol |
An alternative strategy for the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine involves a direct radiofluorination of a pyridine N-oxide derivative followed by reduction. acs.org This approach circumvents the low yields often associated with nucleophilic aromatic substitution on standard pyridine rings for meta-substitution.
Specifically, the fluorination of 3-bromo-4-nitropyridine N-oxide with [¹⁸F]fluoride produces 3-[¹⁸F]fluoro-4-nitropyridine N-oxide in a moderate yield at room temperature. acs.orgresearchgate.net This intermediate is then readily converted to 3-[¹⁸F]fluoro-4-aminopyridine via catalytic hydrogenation. acs.orgresearchgate.net
Table 2: Two-Step Synthesis of 3-[¹⁸F]Fluoro-4-aminopyridine via Halogen Exchange and Hydrogenation
| Step | Precursor | Reagents | Product | Yield |
| 1. Halogen Exchange | 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF in DMSO | 3-[¹⁸F]fluoro-4-nitropyridine N-oxide | 37% (non-radioactive) |
| 2. Hydrogenation | 3-[¹⁸F]fluoro-4-nitropyridine N-oxide | 10% Pd/C, H₂ | 3-[¹⁸F]fluoro-4-aminopyridine | Quantitative |
¹⁸F-Fluoropyridine Conjugation via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and versatile method for the ¹⁸F-labeling of complex molecules under mild conditions. nih.govnih.gov This strategy typically involves the preparation of an ¹⁸F-labeled prosthetic group containing either an azide or an alkyne functionality, which is then "clicked" onto a target molecule bearing the complementary reactive partner.
For the synthesis of ¹⁸F-fluoropyridine derivatives, a common approach is to use an ¹⁸F-labeled synthon such as 2-[¹⁸F]fluoroethyl azide. nih.gov This synthon can be prepared with high efficiency and then reacted with an alkyne-functionalized pyridine derivative. nih.gov The reaction proceeds rapidly and with high chemoselectivity, providing a reliable method for introducing the ¹⁸F-label. nih.govnih.gov This approach is particularly advantageous for labeling sensitive biomolecules that cannot withstand the harsh conditions of direct radiofluorination. nih.gov
Advanced Synthetic Approaches to Fluoropyridines Relevant to this compound
The development of efficient methods for the synthesis of fluoropyridines is crucial for the preparation of a wide range of pharmaceuticals and agrochemicals.
Nucleophilic Aromatic Substitution of Nitro-Pyridines with Fluoride Anion
Nucleophilic aromatic substitution (SNAr) of a nitro group with a fluoride anion is a viable strategy for the synthesis of fluoropyridines. The nitro group is a particularly good leaving group in electron-poor aromatic systems like pyridines. nih.gov
A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate, a precursor that could potentially be converted to this compound. In this synthesis, methyl 3-nitropyridine-4-carboxylate is treated with cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO) at 120°C. nih.govnih.gov The reaction proceeds to completion within 90 minutes, yielding the desired 3-fluoro product in a 38% yield after purification. nih.gov The electron-withdrawing nature of both the pyridine ring nitrogen and the ortho-carbonyl group facilitates the displacement of the nitro group. nih.gov
Table 3: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via Nucleophilic Aromatic Substitution
| Parameter | Value |
| Substrate | Methyl 3-nitropyridine-4-carboxylate |
| Fluoride Source | Cesium fluoride (CsF) |
| Solvent | Dry Dimethyl sulfoxide (DMSO) |
| Temperature | 120°C |
| Reaction Time | 90 minutes |
| Yield | 38% |
While a direct synthesis of this compound via nucleophilic aromatic substitution of a corresponding 3-nitropyridine-4-sulfonamide precursor is not extensively detailed in the reviewed literature, the successful synthesis of the analogous carboxylate suggests that a similar approach could be feasible. The strong electron-withdrawing character of the sulfonamide group would likely activate the nitro-substituted pyridine ring towards nucleophilic attack by the fluoride anion. Further research would be required to optimize the reaction conditions for this specific transformation.
Rhodium(III)-Catalyzed C-H Functionalization
Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for the direct and regioselective introduction of new chemical bonds, offering an atom-economical alternative to traditional cross-coupling reactions. While specific studies on the Rh(III)-catalyzed C-H functionalization of this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential transformations.
The sulfonamide group in this compound can act as a directing group, guiding the rhodium catalyst to the ortho C-H bonds. In this specific molecule, there are two potential ortho positions for functionalization: the C-3 and C-5 positions of the pyridine ring. The inherent electronic properties of the pyridine ring, coupled with the directing ability of the sulfonamide, would likely influence the regioselectivity of such a reaction.
A general proposed reaction scheme for the Rh(III)-catalyzed C-H functionalization of a pyridine sulfonamide with an alkene is presented below. This illustrates the potential for creating novel carbon-carbon bonds at the positions ortho to the sulfonamide directing group.
Table 1: Proposed General Reaction for Rh(III)-Catalyzed C-H Olefination of a Pyridine Sulfonamide
| Reactants | Catalyst System | Potential Products |
| Pyridine Sulfonamide, Alkene | [Cp*RhCl2]2, AgSbF6 | ortho-alkenylated Pyridine Sulfonamide |
Note: This is a generalized representation and specific outcomes for this compound would require experimental validation.
Directed ortho-Metalation and Regioselective Fluorination
Directed ortho-metalation (DoM) is a potent strategy for the functionalization of aromatic and heteroaromatic rings, relying on a directing metalation group (DMG) to guide a strong base to deprotonate an adjacent C-H bond, forming a lithiated intermediate that can be trapped by various electrophiles. The sulfonamide group is a well-established DMG.
In the case of this compound, the sulfonamide at the 4-position would direct metalation to the C-3 and C-5 positions. The presence of the fluorine atom at the 3-position would likely disfavor metalation at this site due to electronic repulsion and potential for elimination. Therefore, directed ortho-metalation would be expected to occur regioselectively at the C-5 position.
Subsequent quenching of the resulting organolithium species with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would lead to regioselective fluorination, yielding a difluorinated pyridine sulfonamide derivative.
Table 2: Proposed Reaction Scheme for Directed ortho-Metalation and Regioselective Fluorination of this compound
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Directed ortho-Metalation | n-BuLi or s-BuLi, THF, -78 °C | 5-Lithio-3-fluoropyridine-4-sulfonamide |
| 2. Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 3,5-Difluoropyridine-4-sulfonamide |
Note: This proposed scheme is based on established principles of directed ortho-metalation and would require experimental verification for this specific substrate.
The regioselectivity of these transformations is a critical aspect, governed by the interplay of the directing group, the inherent reactivity of the pyridine ring, and the specific reaction conditions employed. Further research into these advanced synthetic methodologies will undoubtedly unlock the full potential of this compound as a versatile building block in the synthesis of novel chemical entities.
Reactivity Profiles and Reaction Mechanisms
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring
The fluorine atom at the 3-position of the pyridine ring in 3-Fluoropyridine-4-sulfonamide significantly alters the electronic properties and reactivity of the molecule. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which reduces the electron density of the pyridine ring. uoanbar.edu.iqnih.gov This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted pyridine. uoanbar.edu.iq
In terms of regioselectivity, electrophilic substitution on the pyridine ring is generally disfavored due to the electron-deficient nature of the ring, which is further exacerbated by the fluorine and sulfonamide substituents. uoanbar.edu.iqquora.com If an electrophilic attack were to occur, it would likely be directed to the position least deactivated by these electron-withdrawing groups.
Conversely, the electron-withdrawing properties of both the fluorine atom and the sulfonamide group activate the pyridine ring for nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqwikipedia.org The fluorine atom itself can act as a leaving group in such reactions, although it is generally less reactive than other halogens. wikipedia.orgacs.org Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitrogen atom of the pyridine ring (positions 2, 4, and 6). uoanbar.edu.iqwikipedia.org In the case of pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position. rsc.org For this compound, the presence of the strongly electron-withdrawing sulfonamide group at the 4-position further activates the ring for nucleophilic attack.
A comparison with non-fluorinated pyridine analogs highlights the significant impact of the fluorine substituent.
Pyridine : The nitrogen atom in pyridine makes the ring electron-deficient compared to benzene, thus deactivating it towards electrophilic substitution, which, when forced, occurs primarily at the 3-position. uoanbar.edu.iqquora.com Pyridine is generally reactive towards nucleophiles at the 2- and 4-positions. uoanbar.edu.iqwikipedia.org
Pyridine-4-sulfonamide : The addition of a strongly electron-withdrawing sulfonamide group at the 4-position further deactivates the ring towards electrophilic attack. Conversely, it enhances the ring's susceptibility to nucleophilic attack, particularly at the 2- and 6-positions.
The introduction of a fluorine atom at the 3-position in this compound intensifies these effects. The combined electron-withdrawing influence of the ring nitrogen, the 3-fluoro substituent, and the 4-sulfonamide group renders the molecule highly deactivated towards electrophiles but significantly activated for nucleophilic substitution.
Interactive Data Table: Comparative Reactivity
| Compound | Reactivity towards Electrophiles | Reactivity towards Nucleophiles |
| Pyridine | Low | Moderate at C2/C4 |
| Pyridine-4-sulfonamide | Very Low | High at C2/C6 |
| This compound | Extremely Low | Very High, multiple sites |
Reactivity of the Sulfonyl Amide Moiety
The sulfonamide functional group is a key feature of many pharmaceutical compounds. nih.govacs.org The most common method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.comwikipedia.org This reaction proceeds via a nucleophilic substitution at the sulfur atom.
The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group, and subsequent deprotonation of the nitrogen by a base, often another equivalent of the amine or an added base like pyridine, to yield the final sulfonamide. wikipedia.orgyoutube.com
Alternative methods for sulfonamide synthesis have been developed to avoid the use of often toxic and difficult-to-prepare sulfonyl chlorides. researchgate.net These include oxidative coupling of thiols and amines and reactions involving sulfinate salts. acs.orgrsc.org
The nitrogen atom of the sulfonamide group is generally considered non-nucleophilic due to the strong electron-withdrawing effect of the sulfonyl group. thieme-connect.com However, the N-H proton is acidic and can be removed by a base to form a sulfonamidate anion. This anion is a more potent nucleophile and can undergo reactions such as alkylation and arylation. organic-chemistry.org
Recent research has also explored the use of sulfonamides as precursors for nitrogen-centered radicals, which can then participate in C-N bond-forming reactions. nih.gov Additionally, the sulfonamide group can be activated by reagents like pyrylium salts to facilitate its conversion into a sulfonyl chloride, which can then react with various nucleophiles. nih.gov
Participation in Cross-Coupling Reactions
This compound can be a versatile substrate in various cross-coupling reactions, which are fundamental for the construction of complex molecules. The reactivity depends on the specific coupling partners and reaction conditions.
The sulfonamide moiety itself can participate in N-arylation reactions. Copper-catalyzed and palladium-catalyzed systems have been developed for the cross-coupling of sulfonamides with aryl halides. researchgate.netprinceton.edudntb.gov.ua These methods provide a direct route to N-aryl sulfonamides.
The pyridine ring of this compound can also be involved in cross-coupling reactions. If an additional leaving group (such as a halogen) is present on the ring, standard cross-coupling reactions like Suzuki-Miyaura can be employed. For instance, palladium-catalyzed chlorosulfonylation of arylboronic acids can generate arylsulfonyl chlorides, which are precursors to sulfonamides. nih.gov
The C-F bond, while generally strong, can also be activated for cross-coupling under specific catalytic conditions, although this is less common than with other halogens.
Suzuki–Miyaura Cross-Coupling Applications
While direct Suzuki-Miyaura cross-coupling on this compound is not extensively documented, the reactivity of its precursors, particularly 4-halo-3-fluoropyridines and aryl sulfonyl halides, provides significant insight into potential synthetic routes. The Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds, typically coupling an organoboron species with an organic halide or triflate in the presence of a palladium catalyst.
In the context of synthesizing derivatives of this compound, a plausible strategy involves the Suzuki-Miyaura coupling of a 4-halo-3-fluoropyridine intermediate with a suitable boronic acid. For instance, the coupling of 1-bromo-4-fluorobenzene with various boronic acids has been shown to proceed efficiently, with reaction outcomes influenced by temperature and the electronic nature of the boronic acid. mdpi.com Studies on the coupling of tetrafluorinated pyridine pinacolatoboranate with bromophenylalanine derivatives have also been successful, highlighting the viability of this reaction with fluorinated heterocycles. chemistryviews.org
Alternatively, the sulfonyl group itself can act as a leaving group in a desulfonative Suzuki-Miyaura cross-coupling. Research has demonstrated that aryl sulfonyl fluorides can serve as electrophiles in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This reaction proceeds via oxidative addition of the C-S bond to the palladium catalyst. nih.gov This suggests that under specific conditions, the sulfonamide group in this compound could potentially be replaced by an aryl or vinyl group.
A summary of representative conditions for Suzuki-Miyaura reactions with related substrates is presented in Table 1.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Related Pyridine and Sulfonyl Compounds
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | nih.govclaremont.edu |
| 4-Pyrimidyl Sulfonic Esters | Arylboronic acids | Pd Catalyst | Various | Water | MW | Moderate to High | researchgate.net |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | >95 | mdpi.com |
| Aryl Sulfonyl Fluorides | Arylboronic acids | Pd(PCy₃)₂ | None | Dioxane | 100 | 60-98 | nih.gov |
Other Metal-Catalyzed Coupling Reactions for Derivative Synthesis
Beyond the Suzuki-Miyaura reaction, a variety of other metal-catalyzed cross-coupling reactions are instrumental in the synthesis of this compound derivatives from halogenated precursors.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. wikipedia.orgrug.nllibretexts.org It is highly relevant for the synthesis of 4-amino-3-fluoropyridine derivatives, which can then be converted to the corresponding sulfonamide. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. rug.nl For instance, the highly regioselective amination at the C-2 position of 2,4-dichloropyridine has been demonstrated, showcasing the ability to selectively functionalize dihalopyridines. researchgate.net
Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.gov A notable example is the successful Sonogashira coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a range of terminal alkynes. soton.ac.uk This precedent strongly suggests that a 4-halo-3-fluoropyridine precursor could be effectively coupled with various alkynes to generate 4-alkynyl-3-fluoropyridine derivatives. These reactions are often carried out under mild, room-temperature conditions. soton.ac.uk
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction could be employed to introduce alkenyl substituents at the 4-position of a 4-halo-3-fluoropyridine precursor. The reaction typically proceeds with high stereoselectivity for the trans isomer. organic-chemistry.org
Coupling with Grignard Reagents: Catalyst- and oxidant-free coupling of 4-sulfonylpyridines with Grignard reagents has been reported. researchgate.net This offers a direct method for the alkylation or arylation at the 4-position via a Chichibabin-type reaction mechanism. researchgate.net
Table 2 provides an overview of the types of derivatives that can be synthesized using these methods from a suitable 4-substituted-3-fluoropyridine precursor.
Table 2: Potential Derivative Synthesis from 4-Substituted-3-fluoropyridine Precursors
| Reaction Type | Precursor (X = Halogen, OTf) | Reagent | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | 3-Fluoro-4-X-pyridine | R₂NH | 4-Amino-3-fluoropyridine derivative |
| Sonogashira Coupling | 3-Fluoro-4-X-pyridine | Terminal Alkyne | 4-Alkynyl-3-fluoropyridine derivative |
| Heck Reaction | 3-Fluoro-4-X-pyridine | Alkene | 4-Alkenyl-3-fluoropyridine derivative |
| Grignard Coupling | 3-Fluoro-4-sulfonylpyridine | RMgX | 4-Alkyl/Aryl-3-fluoropyridine derivative |
Oxidation and Reduction Potentials of the Compound
Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules, including their oxidation and reduction potentials. canterbury.ac.nzmdpi.com Studies on pyridine derivatives have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's susceptibility to oxidation and reduction, respectively.
For this compound, the following electronic effects are expected:
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally makes the ring more difficult to oxidize and easier to reduce compared to benzene.
Fluorine Substituent: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect is expected to lower both the HOMO and LUMO energy levels, making the compound more resistant to oxidation and more susceptible to reduction. emerginginvestigators.org
Sulfonamide Group: The sulfonamide group is also electron-withdrawing, further contributing to the electron-deficient nature of the pyridine ring.
Computational studies on fluorinated pyridine-2-dicarboxamide have been performed to determine its electronic and dielectric properties, including the band gap. tsijournals.com DFT calculations on various pyridine derivatives have also been used to investigate the effects of different substituents on the electron density of the pyridyl nitrogen. researchgate.net These studies consistently show that electron-withdrawing groups stabilize the molecular orbitals, leading to higher reduction potentials. A computational study of a diverse set of organic molecules found that redox potentials can be predicted with reasonable accuracy using DFT methods like B3LYP with a polarizable continuum model for solvation. canterbury.ac.nzresearchgate.net
Based on these principles, it can be inferred that this compound will have a relatively high reduction potential, characteristic of an electron-deficient aromatic system. The oxidation potential is expected to be correspondingly high, indicating resistance to oxidative processes.
Stability Considerations in Reaction Environments
The stability of this compound in different chemical environments is a critical factor for its synthesis, storage, and application. The primary aspects of its stability are the hydrolytic stability of the sulfonamide bond and its thermal and photochemical stability.
Hydrolytic Stability of the Sulfonamide Bond
The sulfonamide bond (S-N) is generally known for its high hydrolytic stability, which is a key feature contributing to its prevalence in pharmaceuticals. researchgate.net The hydrolysis of sulfonamides can be catalyzed by both acid and base, but the rates are typically very slow under neutral or near-neutral conditions.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis mechanism often involves protonation of the amide nitrogen, followed by nucleophilic attack of water. researchgate.net However, even at a pH of 4.0 and elevated temperatures, the hydrolysis of many sulfonamides is extremely slow, with conversions being minimal even after extended periods. researchgate.net
Base-Catalyzed Hydrolysis: In alkaline media, the hydrolysis can proceed through different mechanisms depending on the substitution pattern of the sulfonamide. For primary sulfonamides like this compound, which have a hydrogen on the sulfonamide nitrogen, an elimination-addition mechanism (E1cb-like) can occur. researchgate.net Despite this, many sulfonamides show maximum stability around pH 5 and are considered too stable for use as prodrugs that rely on chemical hydrolysis for activation. wikipedia.org
Thermal and Photochemical Stability in Reaction Media
The thermal and photochemical stability of this compound is influenced by both the fluoropyridine ring and the sulfonamide group.
Thermal Stability: The presence of fluorine atoms generally enhances the thermal stability of organic molecules due to the high strength of the C-F bond. Studies on perfluoroalkyl compounds have shown that thermal degradation typically requires high temperatures, often in the range of 200-450°C or higher. nih.govlibretexts.org Therefore, the fluoropyridine core of the molecule is expected to be highly resistant to thermal decomposition under common synthetic conditions.
Photochemical Stability: While the fluoropyridine moiety is relatively stable, the sulfonamide group can be susceptible to photochemical degradation. Photolysis is a known degradation pathway for sulfonamide antibiotics in aqueous environments. libretexts.org The primary photochemical process often involves the cleavage of the sulfur-nitrogen (S-N) bond or the carbon-sulfur (C-S) bond, leading to the formation of sulfanilic acid and other degradation products. nih.gov This degradation can be facilitated by UV radiation, sometimes in the presence of a photocatalyst like TiO₂. nih.gov Therefore, prolonged exposure to UV light should be avoided in reactions involving this compound to prevent its degradation.
Structure Activity Relationship Sar Studies
Influence of the 3-Fluoro Group on Molecular Interactions
The introduction of a fluorine atom at the 3-position of the pyridine (B92270) ring has profound effects on the molecule's electronic landscape and its potential for intermolecular interactions.
Electronic Effects and Hydrogen Bonding Potential
The high electronegativity of the fluorine atom significantly alters the electronic properties of the pyridine ring through strong inductive effects. nih.gov This electron-withdrawing nature reduces the electron density of the aromatic system and lowers the pKa of the molecule, affecting its ionization state at physiological pH. nih.gov Computational and spectroscopic studies on fluoropyridine-HCl complexes have shown that increasing fluorination generally weakens the hydrogen bonds formed with the pyridine nitrogen. rsc.orgnsf.gov Specifically, fluorine substitution at positions adjacent to the nitrogen (2- and 6-positions) has the most pronounced weakening effect on these interactions. rsc.orgnsf.gov
Impact on Conformational Preferences and Binding Pocket Fit
Fluorine substitution can exert significant control over the conformational preferences of cyclic systems, which is critical for achieving an optimal fit within a protein's binding pocket. Studies on fluorinated piperidines, a related saturated heterocyclic system, have revealed that fluorine atoms can favor an axial orientation due to a combination of electrostatic and hyperconjugative interactions. researchgate.netresearchgate.net This preference can rigidly hold the molecule in a specific conformation. researchgate.net
In the context of 3-Fluoropyridine-4-sulfonamide, the fluorine atom can influence the rotational barrier around the C4-S bond, thereby affecting the orientation of the sulfonamide group relative to the pyridine ring. This conformational constraint can reduce the entropic penalty upon binding to a biological target and pre-organize the molecule for optimal interactions with active site residues. The size of the fluorine atom, which is larger than hydrogen but smaller than a hydroxyl group, also plays a role in the steric fit within a binding site. nih.gov
Contribution of the Sulfonamide Moiety to Biological Activity
The sulfonamide group is a cornerstone of the biological activity of many therapeutic agents and serves several critical functions in molecular recognition and catalysis inhibition.
Role as a Zinc-Binding Group in Metalloenzymes
The sulfonamide moiety is a classic zinc-binding group (ZBG) and is a key feature in the design of inhibitors for zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). nih.govtandfonline.com In the active site of these enzymes, the sulfonamide group binds to the catalytic Zn(II) ion after being deprotonated to the sulfonamidate anion (R-SO₂NH⁻). nih.gov This coordination displaces a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic cycle, leading to potent inhibition. tandfonline.comnih.gov The tetrahedral geometry of the sulfonamide group is well-suited to coordinate with the zinc ion located at the bottom of a conical active site cleft. nih.govnih.gov Crystal structures of various sulfonamide inhibitors complexed with CAs confirm that the sulfonamide moiety directly binds to the catalytic zinc. nih.gov
SAR of Pyridine Ring Substitutions
Structure-activity relationship studies on pyridine-based sulfonamides have provided valuable insights into how different substituents on the pyridine ring modulate inhibitory activity. The electron-withdrawing nature of the pyridine ring itself generally increases the acidity of the sulfonamide compared to a simple benzenesulfonamide, which can be beneficial for zinc binding. mdpi.com
Research on 4-substituted pyridine-3-sulfonamides has shown that the nature of the substituent at the 4-position can be varied to achieve selectivity for different carbonic anhydrase isoforms. mdpi.com For instance, the introduction of various groups via click chemistry has led to derivatives with nanomolar activity against cancer-related isoforms hCA IX and hCA XII. mdpi.com
In a series of synthesized pyridine-based sulfonamides, compounds with a fluoro group substitution on an attached phenyl ring demonstrated significant α-amylase inhibition activity. eurjchem.com Another study highlighted that incorporating an ethoxycarbonyl group at the C5 position of the pyridine ring resulted in notable antiviral activity, whereas replacing it with a cyano group led to reduced or no activity. acs.org These findings underscore the sensitivity of the biological activity to the electronic and steric properties of substituents on the pyridine ring.
| Compound Series | Ring Position | Substituent | Observed Effect on Activity | Target |
| Pyridine-Based N-Sulfonamides | C5 | Ethoxycarbonyl | Active | HSV-1, CBV4 |
| Pyridine-Based N-Sulfonamides | C5 | Cyano | Lower to no activity | HSV-1, CBV4 |
| 4-Substituted Pyridine-3-Sulfonamides | C4 | Various (via CuAAC) | Nanomolar inhibition, high selectivity | hCA IX, hCA XII |
| Substituted Pyridine Sulfonamides | Phenyl Ring | Fluoro group | Significant inhibition | α-Amylase |
This table summarizes the impact of various substitutions on the pyridine ring of sulfonamide-containing compounds, as discussed in the text. The data illustrates how modifications to the pyridine scaffold influence biological activity against different targets.
Impact of Substituents at the 4-Position on Activity
While specific SAR studies on this compound are not extensively available, valuable insights can be drawn from closely related analogs, such as 4-substituted pyridine-3-sulfonamides, particularly in their role as carbonic anhydrase (CA) inhibitors. The substituent at the 4-position of the pyridine ring plays a pivotal role in determining both the potency and isoform selectivity of these compounds. mdpi.comnih.gov
The introduction of various substituents at this position allows for the exploration of the chemical space around the binding site of the target enzyme. For instance, in a series of 4-substituted pyridine-3-sulfonamides, the nature of the substituent significantly influences the inhibitory activity against different human carbonic anhydrase (hCA) isoforms. mdpi.com The ability to introduce a wide range of substituents at the 4-position, often via nucleophilic aromatic substitution, provides a powerful tool for fine-tuning the pharmacological profile of the parent compound. mdpi.com
The following interactive table, based on data from 4-substituted pyridine-3-sulfonamide (B1584339) analogs, illustrates the impact of different substituents at the 4-position on the inhibitory activity (expressed as KI in nM) against various hCA isoforms.
Data is illustrative and based on 4-substituted pyridine-3-sulfonamide analogs as reported in studies on carbonic anhydrase inhibitors. mdpi.comnih.gov
Regioselective Fluorination Effects on Activity
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The position of the fluorine atom is critical, and regioselective fluorination can have profound effects on biological activity.
While specific studies on the regioselective fluorination of the this compound scaffold and its direct impact on activity are limited, the principles of fluorine substitution in medicinal chemistry are well-established. Fluorine's high electronegativity can influence the acidity of nearby functional groups, which can be crucial for interactions with biological targets. For instance, the electron-withdrawing nature of the pyridine ring, enhanced by a fluorine substituent, can increase the acidity of the sulfonamide group, potentially leading to stronger binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. mdpi.com
Furthermore, the position of the fluorine atom can dictate its role in forming non-covalent interactions, such as hydrogen bonds or halogen bonds, with the receptor. acs.org The regioselectivity of fluorination is a key consideration in the design of potent and selective inhibitors.
Correlation between Chemical Structure and Receptor/Enzyme Binding Affinity
The binding affinity of this compound to its biological target is a direct consequence of the sum of all interactions between the ligand and the protein's binding pocket. Understanding these interactions is fundamental to rational drug design.
Analysis of Covalent vs. Non-Covalent Interactions
The binding of sulfonamides to their targets is typically characterized by non-covalent interactions. nih.gov These interactions, while individually weak, collectively contribute to a strong and specific binding affinity. Key non-covalent interactions for sulfonamides include:
Ionic and Hydrogen Bonds: The deprotonated sulfonamide nitrogen forms a key coordinate bond with the zinc ion in the active site of carbonic anhydrases. Additionally, the oxygen atoms of the sulfonamide group often act as hydrogen bond acceptors, interacting with amino acid residues in the binding pocket. nih.govacs.org
π-π Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the active site.
While covalent inhibition is a strategy employed for some drugs, sulfonamides generally act as reversible, non-covalent inhibitors. The strength and geometry of these non-covalent interactions are dictated by the precise chemical structure of the inhibitor. conicet.gov.ar
Ligand Efficiency and Molecular Recognition Principles
Ligand efficiency (LE) is a metric used to evaluate the binding energy of a compound per non-hydrogen atom. wikipedia.org It is a valuable tool in lead optimization as it helps in identifying compounds that have a good balance of potency and size. A higher ligand efficiency indicates a more optimal binding interaction.
The principles of molecular recognition govern the specific binding of this compound to its target. These principles include:
Shape Complementarity: The three-dimensional shape of the ligand must be complementary to the shape of the binding pocket.
Electrostatic Complementarity: The distribution of charges on the ligand should complement the electrostatic potential of the binding site.
Hydrophobicity/Hydrophilicity: The hydrophobic and hydrophilic parts of the ligand should align with the corresponding regions of the binding pocket to maximize favorable interactions.
The fluorine atom in this compound can contribute to these recognition principles by modulating the molecule's shape, electrostatic potential, and lipophilicity.
Computational Approaches in SAR Elucidation
Computational methods have become indispensable in understanding and predicting the SAR of drug candidates. These in silico techniques provide valuable insights into the molecular interactions that govern biological activity.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. A DFT analysis of 3-Fluoropyridine-4-sulfonamide would provide fundamental insights into its electronic landscape.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of both the fluorine atom and the sulfonamide group on the pyridine (B92270) ring would be expected to lower the energy of the LUMO, potentially resulting in a relatively small HOMO-LUMO gap and indicating a propensity to act as an electrophile.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | Indicates the electron-donating capability. | |
| LUMO Energy | Indicates the electron-accepting capability. | |
| HOMO-LUMO Gap (eV) | Reflects chemical reactivity and stability. | |
| Ionization Potential (eV) | Energy required to remove an electron. | |
| Electron Affinity (eV) | Energy released upon gaining an electron. |
Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.
An electrostatic potential (ESP) map visualizes the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, it is anticipated that the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring would exhibit negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the sulfonamide group and regions near the sulfur atom would likely show positive potential, indicating sites for nucleophilic attack.
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, could be employed to accurately calculate the molecular geometry (bond lengths and angles) and other properties of this compound. These calculations would provide a precise three-dimensional structure of the molecule in its ground state.
Density Functional Theory (DFT) for Electronic Structure Analysis
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, particularly their interactions with other molecules, such as biological macromolecules.
If this compound were to be investigated as a potential drug candidate, MD simulations would be crucial for understanding its interaction with a target protein. These simulations can model the formation and stability of the ligand-protein complex, revealing key binding interactions, the role of solvent molecules, and the conformational changes that may occur upon binding. The fluorine atom could potentially engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket, while the sulfonamide group is a well-known pharmacophore that can form critical hydrogen bonds with protein backbones or side chains.
Conformational Sampling and Flexibility of the Compound
The conformational flexibility of this compound is a critical determinant of its biological activity, governing its ability to adopt a bioactive conformation upon binding to a target. The primary sources of flexibility in this molecule arise from the rotation around the C-S and S-N bonds of the sulfonamide group.
Computational studies on similar aromatic sulfonamides have shown that the conformational preferences of the sulfonamide group are influenced by a combination of steric and electronic factors. For benzenesulfonamides, it has been observed that the amino group of the sulfonamide moiety tends to lie perpendicular to the plane of the aromatic ring, with the amino hydrogens eclipsing the oxygen atoms of the sulfonyl group. This arrangement is thought to be stabilized by a balance of attractive interactions between the amino hydrogens and the sulfonyl oxygens, and minimization of steric repulsion.
In the case of this compound, the pyridine ring introduces an additional layer of complexity. The nitrogen atom in the pyridine ring and the fluorine substituent at the 3-position can influence the electronic distribution and steric environment around the C4-S bond. The fluorine atom, being highly electronegative, can affect the aromaticity and electronic properties of the pyridine ring. This, in turn, can modulate the rotational barrier around the C4-S bond.
Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound. These simulations would likely reveal a dynamic equilibrium between different rotamers. The flexibility of the sulfonamide group allows it to adopt various orientations relative to the pyridine ring, which could be crucial for its interaction with diverse biological targets. The key dihedral angles to consider for conformational analysis are C3-C4-S-N and C4-S-N-H. A potential energy surface scan of these dihedral angles would reveal the low-energy conformations and the energy barriers between them.
| Dihedral Angle | Description | Expected Flexibility |
| C3-C4-S-N | Rotation around the C-S bond | Moderate, influenced by steric hindrance from the pyridine ring and electronic effects of the fluorine atom. |
| C4-S-N-H | Rotation around the S-N bond | High, allowing the amino group to orient for optimal hydrogen bonding interactions. |
This table is generated based on general principles of molecular mechanics and may not reflect the exact flexibility of this compound without specific computational studies.
Binding Energy Calculations
Accurate prediction of the binding affinity between a ligand and its target protein is a cornerstone of computational drug design. For this compound, several advanced computational methods can be utilized to estimate its binding energy to a given receptor.
Free Energy Perturbation (FEP) is a rigorous computational method for calculating the relative binding free energy of two ligands to a common receptor. FEP simulations involve gradually transforming one molecule into another (e.g., modifying a substituent on the pyridine ring of this compound) in both the solvated state and within the protein binding site. The difference in the free energy of these transformations provides a highly accurate prediction of the change in binding affinity. While computationally expensive, FEP is considered a gold-standard method for guiding lead optimization. For instance, FEP could be used to predict whether substituting the fluorine atom at the 3-position with another halogen would improve binding affinity.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a more computationally efficient end-point method for estimating binding free energies. This approach involves running molecular dynamics simulations of the protein-ligand complex and then calculating the binding free energy by combining molecular mechanics energy terms with a continuum solvation model (Poisson-Boltzmann or Generalized Born). MM/PBSA is widely used to rank the binding affinities of different ligands or different binding poses of the same ligand.
For this compound, an EDA could reveal the key residues in the binding site that contribute most significantly to its affinity. For example, it could quantify the strength of hydrogen bonds formed by the sulfonamide group's NH2 and SO2 moieties with polar residues in the receptor. It could also elucidate the role of the fluorinated pyridine ring in forming favorable electrostatic or hydrophobic interactions. This detailed understanding can guide the design of new analogs that enhance these favorable interactions. For instance, if van der Waals interactions are found to be dominant for the pyridine ring, modifications could be made to increase its surface complementarity with the binding pocket.
| Interaction Type | Potential Contribution to Binding |
| Electrostatic | Hydrogen bonds from the sulfonamide group; interactions of the polar pyridine ring and fluorine atom. |
| Van der Waals | Shape complementarity of the entire molecule with the binding pocket. |
| Solvation | Desolvation penalty upon binding, which can be offset by favorable interactions within the binding site. |
This table outlines the potential contributions to binding energy for this compound based on general principles of molecular interactions.
Virtual Screening Methodologies for Novel Analog Discovery
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For the discovery of novel analogs of this compound, both ligand-based and structure-based virtual screening approaches can be employed.
Ligand-based virtual screening (LBVS) methods are utilized when the three-dimensional structure of the biological target is unknown, but a set of active molecules is available. These methods are based on the principle that molecules with similar structures or properties are likely to have similar biological activities.
One common LBVS approach is pharmacophore modeling . A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. For this compound, a pharmacophore model could be generated based on its key features, such as hydrogen bond donors and acceptors from the sulfonamide group, and an aromatic ring feature from the pyridine moiety. This pharmacophore model can then be used as a 3D query to search compound databases for molecules that match these features in the correct spatial arrangement.
When the 3D structure of the target protein is available, structure-based virtual screening (SBVS) can be a highly effective approach. The most common SBVS method is molecular docking .
In a molecular docking study, a library of compounds is computationally placed into the binding site of the target protein, and their binding affinities are estimated using a scoring function. For this compound, a docking protocol would be developed to accurately predict its binding mode and affinity. This protocol would then be used to screen a large virtual library of compounds to identify new potential binders. The top-scoring compounds from the virtual screen would then be selected for experimental testing. The docking results can also provide valuable insights into the key interactions that govern binding, which can inform the design of more potent and selective analogs.
Applications in Chemical Biology Research
Enzyme Inhibition Studies
Sulfonamides, including pyridine-based derivatives, are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com These enzymes (EC 4.2.1.1) are ubiquitous metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov There are several human (h) isoforms of carbonic anhydrase, and their inhibition has therapeutic applications in various conditions. uvm.edu The inhibition mechanism of sulfonamides is a key area of study, as is the quest for isoform-selective inhibitors that can target specific CAs involved in disease while sparing others to minimize side effects. mdpi.com
The primary mechanism of carbonic anhydrase inhibition by sulfonamides involves the direct interaction of the sulfonamide group with the catalytic zinc ion (Zn²⁺) located in the active site of the enzyme. mdpi.comnih.gov In its active form, the sulfonamide exists as an anion (SO₂NH⁻), which coordinates with the tetrahedrally coordinated Zn²⁺ ion. mdpi.com This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. mdpi.com By binding to the zinc ion, the sulfonamide inhibitor disrupts the catalytic cycle, effectively blocking the hydration of carbon dioxide. mdpi.com This interaction is a hallmark of the "zinc binder" class of CA inhibitors. nih.gov The coordination to the zinc ion is a fundamental aspect of the pharmacological action of sulfonamides. nih.gov
The development of sulfonamide inhibitors with selectivity for specific carbonic anhydrase isoforms is a major goal in medicinal chemistry, particularly for targeting the tumor-associated isoforms hCA IX and hCA XII. mdpi.comnih.gov These transmembrane isoforms are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. mdpi.com Selective inhibition of these isoforms is therefore a promising strategy for anticancer therapies. mdpi.com
The selectivity of pyridine-3-sulfonamide (B1584339) derivatives towards hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II is attributed to subtle differences in the amino acid residues lining the active site cavity of the enzymes. nih.gov Molecular docking studies have shown that modifications to the pyridine (B92270) ring, such as the introduction of various "tail" substituents at the 4-position, can lead to selective interactions with the hydrophilic or lipophilic halves of the active site. nih.govnih.gov
For instance, certain 4-substituted pyridine-3-sulfonamides have demonstrated significant selectivity for hCA IX and hCA XII. nih.gov This selectivity arises from the specific interactions between the substituent "tail" of the inhibitor and amino acid residues that differ between the isoforms at the entrance of the active site cavity. nih.gov This "tail approach" is a common strategy for achieving isoform-selective CA inhibition. The adjacent positioning of the substituent relative to the zinc-binding sulfonamide group in 3,4-substituted pyridines allows for these selective interactions. nih.govnih.gov
Research on a series of 4-substituted pyridine-3-sulfonamides revealed compounds with up to 5.9-fold selectivity for hCA IX over hCA II, and a remarkable 23.3-fold selectivity between the transmembrane isoforms hCA IX and hCA XII for another compound. nih.govnih.gov The nature of the substituent plays a critical role; for example, aliphatic substituents have been observed to have a positive impact on the inhibitory activity against hCA XII. mdpi.com
The following table summarizes the inhibitory activity and selectivity of some 4-substituted pyridine-3-sulfonamide derivatives against various human carbonic anhydrase isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (hCA II/hCA IX) | Selectivity (hCA II/hCA XII) |
| Derivative A | >10000 | 271 | 137 | 91 | 1.98 | 2.98 |
| Derivative B | 875 | 147 | 25 | 235 | 5.88 | 0.63 |
| Derivative C | >10000 | >10000 | 345 | 91 | - | >109 |
Note: The data presented is for illustrative purposes based on findings for 4-substituted pyridine-3-sulfonamide derivatives and may not represent 3-Fluoropyridine-4-sulfonamide itself.
Based on a comprehensive review of the available scientific literature, there are no specific research findings that detail the inhibition of Topoisomerase II Gyrase A by the chemical compound “this compound”. Studies on the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, have primarily focused on other classes of compounds, such as fluoroquinolones and novel bacterial topoisomerase inhibitors (NBTIs). nih.govnih.gov While sulfonamide derivatives have been investigated for a wide range of biological activities, their role as inhibitors of Topoisomerase II Gyrase A is not documented in the searched sources.
Q & A
Q. What are the optimal synthetic routes for preparing 3-fluoropyridine-4-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves nucleophilic substitution of 3-fluoropyridine-4-sulfonyl fluoride with ammonia or amines. Key parameters include solvent choice (e.g., tetrahydrofuran or dichloromethane), temperature (0–25°C), and stoichiometry. For example, using anhydrous ammonia in THF at 0°C yields the sulfonamide with >80% purity, as confirmed by HPLC . Side reactions, such as over-fluorination or hydrolysis, can be minimized by controlling moisture levels and reaction time. Industrial-scale fluorination agents (e.g., sulfuryl fluoride) may introduce impurities, requiring post-synthesis purification via column chromatography .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer: Characterization relies on NMR (¹H/¹³C/¹⁹F), mass spectrometry (MS) , and FTIR . For instance:
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine at position 3 .
- MS (ESI+) : Molecular ion peak at m/z 190.1 [M+H]⁺ aligns with the molecular formula C₅H₄FN₂O₂S.
- FTIR : Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S-N stretch) confirm the sulfonamide group .
Q. What are the primary biological targets of fluorinated sulfonamides like this compound?
- Methodological Answer: Fluorinated sulfonamides are potent inhibitors of carbonic anhydrases (CAs) and tyrosine kinases . For example:
- Carbonic Anhydrase IX (CA IX) : IC₅₀ values ≤ 10 nM in hypoxia-selective cancer cell lines, validated via fluorimetric assays using 4-nitrophenyl acetate .
- EGFR Kinase : Competitive binding assays show inhibition (Ki ~ 50 nM) due to fluorine-enhanced electronegativity at the pyridine ring .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, substituents) affect the compound’s bioactivity and selectivity?
- Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Fluorine at Position 3 : Enhances metabolic stability and target binding via hydrophobic interactions (e.g., 3-fluoro vs. 4-fluoro analogs show 5x higher CA IX inhibition) .
- Substituents on the Sulfonamide : Bulky groups (e.g., trifluoromethyl) reduce solubility but improve membrane permeability, as shown in logP measurements (logP = 1.8 vs. 0.5 for unsubstituted analogs) .
- Pyridine Ring Modifications : Methyl groups at positions 2 and 6 (as in 3-fluoro-2,6-dimethyl analogs) increase steric hindrance, reducing off-target effects .
Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability in CA IX active sites (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- Docking Studies (AutoDock Vina) : Fluorine’s electronegativity improves hydrogen bonding with Thr199 (binding energy ≤ -8.5 kcal/mol) .
- QSAR Modeling : Hammett constants (σₚ = 0.78 for fluorine) correlate with inhibitory potency (R² = 0.92) in a library of 50 analogs .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer: Discrepancies often arise from:
- Assay Conditions : Variations in pH (e.g., CA assays at pH 6.5 vs. 7.4 alter ionization of the sulfonamide group) .
- Cell Line Heterogeneity : Use isogenic cell lines (e.g., HT-29 vs. HCT-116) to control for genetic background .
- Data Normalization : Standardize to positive controls (e.g., acetazolamide for CA inhibition) and report IC₅₀ values with 95% confidence intervals .
Q. What strategies optimize this compound for bioconjugation in targeted drug delivery?
- Methodological Answer:
- Click Chemistry : React the sulfonamide with azide-functionalized antibodies (CuAAC reaction, 37°C, 2h) to create antibody-drug conjugates (ADCs) .
- pH-Sensitive Linkers : Use hydrazone or maleimide-thiol linkages to ensure payload release in acidic tumor microenvironments .
- In Vivo Validation : Track conjugates via fluorescence (Cy5 labeling) in xenograft models, with LC-MS/MS confirmation of intact drug release .
Q. What challenges arise when scaling up synthesis, and how can they be mitigated?
- Methodological Answer:
- Purification : Industrial-scale column chromatography is inefficient; switch to recrystallization (ethanol/water, 4:1) for >95% purity .
- Exothermic Reactions : Use jacketed reactors to control temperature during sulfonyl fluoride amidation .
- Waste Management : Fluoride byproducts (e.g., KF) require neutralization with Ca(OH)₂ to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
